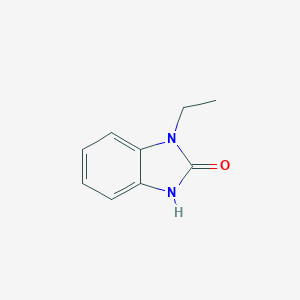
3-Acetylacrylic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 3-Acetylacrylic acid often involves condensation reactions, esterification, and the use of acetyl groups as key intermediates. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, is achieved through a diastereoselective cyanohydrin formation, highlighting the importance of precise control over stereochemistry in the synthesis of complex molecules (Shibata et al., 1998). Similarly, the synthesis of functionalized cycloalkene skeletons demonstrates the utility of ring-closing metathesis and Grignard reactions in constructing cyclic structures with acetyl functionalities (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of 3-Acetylacrylic acid and related compounds is crucial for understanding their reactivity and properties. The presence of acetyl groups and conjugated systems often affects the electron distribution within the molecule, influencing its reactivity in chemical reactions. For example, studies on enzyme intermediates involving acetyl groups provide insight into the role of molecular structure in enzymatic processes and substrate specificity (Miziorko et al., 1975; Chun et al., 2000).
Chemical Reactions and Properties
3-Acetylacrylic acid and structurally similar compounds participate in a wide range of chemical reactions, including condensation reactions, acetylation, and hydrolysis. These reactions are often key steps in the synthesis of pharmaceuticals and complex organic molecules. For instance, the acetylation of enzymes by aspirin demonstrates the significance of acetyl groups in modifying biological molecules and influencing their activity (Roth & Siok, 1978).
科学的研究の応用
Plant Hormone Research : Indole-3-acetic acid derivatives, related to 3-Acetylacrylic acid, are used in creating research tools for studying plant hormones and their interactions with other organisms. These tools include immobilized and carrier-linked forms (Ilić et al., 2005)(Ilić et al., 2005).
Synthesis of Diverse Compounds : A study developed a new route to synthesize N-acetyl-3-acyl-5-arylidenetetramic acids, which are used to create compounds with diverse properties. The zinc complex of these compounds forms ribbons through hydrogen bonding (Matiadis et al., 2014)(Matiadis et al., 2014).
Medical Research : Acetylsalicylic acid, a derivative of 3-Acetylacrylic acid, shows significant implications in medical research. For example, it can increase the expression of active substances in sensory neurons, impacting gastric functions (Rytel & Całka, 2016)(Rytel & Całka, 2016).
Bioproduction of Chemicals : Klebsiella pneumoniae has been optimized for the high production of 3-Hydroxypropionic acid (3-HP), a chemical of industrial interest, by manipulating glycerol metabolism and blocking the synthesis of certain acids (Li et al., 2016)(Li et al., 2016).
Agricultural Applications : The application of acetylsalicylic acid in agriculture has been studied, showing that its concentration and timing significantly impact plant growth and development, such as in wheat (Matysiak et al., 2020)(Matysiak et al., 2020).
Biotechnology : Methylobacterium extorquens AM1 can produce 3-HP from methanol, showcasing a potential pathway for industrial applications like acrylic acid production (Yang et al., 2017)(Yang et al., 2017).
Safety and Hazards
3-Acetylacrylic acid has been classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .
将来の方向性
作用機序
Target of Action
It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
It’s known that the compound has a carboxylic acid and an acetyl group, which could potentially undergo various reactions such as esterification .
Biochemical Pathways
It’s worth noting that acetyl groups play a crucial role in various biochemical pathways, including the acetyl coa pathway .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
It’s known that the compound is used as an intermediate in the synthesis of 2,3-dihydroxy-4-oxopentanoic acid, which is a secondary organic aerosol .
Action Environment
It’s known that the compound should be stored in a cool, dry place, away from oxidizing agents for optimal stability .
特性
IUPAC Name |
(E)-4-oxopent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKSWVCNVUVHG-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylacrylic acid | |
CAS RN |
4743-82-2 | |
| Record name | 4-Oxo-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-oxopent-2-en-2-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



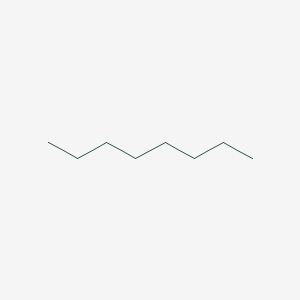

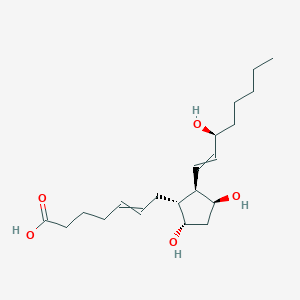
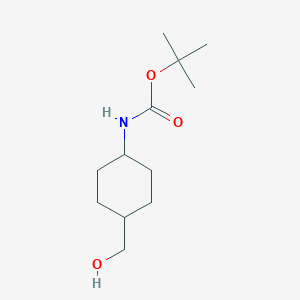

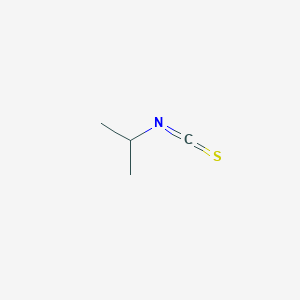
![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)
![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)


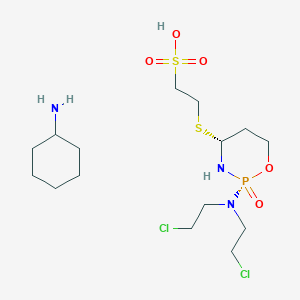
![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

